molecular formula C11H11NO B3149730 1-(Quinolin-3-yl)ethan-1-ol CAS No. 67752-30-1

1-(Quinolin-3-yl)ethan-1-ol

Cat. No.: B3149730
CAS No.: 67752-30-1
M. Wt: 173.21 g/mol
InChI Key: SKBHMOHCXMUCPS-UHFFFAOYSA-N
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Description

1-(Quinolin-3-yl)ethan-1-ol, also known as 1-(3-quinolinyl)ethanol, is an organic compound with the molecular formula C11H11NO. It is a derivative of quinoline, a heterocyclic aromatic organic compound.

Biochemical Analysis

Biochemical Properties

The role of 1-(Quinolin-3-yl)ethan-1-ol in biochemical reactions is not well-documented in the literature. Quinoline derivatives are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the specific structure and functional groups present in the quinoline derivative.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are currently unknown. Quinoline derivatives have been reported to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound is not well-understood. Quinoline derivatives are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The stability, degradation, and long-term effects of this compound on cellular function in laboratory settings are not well-documented. Quinoline derivatives are generally stable compounds .

Dosage Effects in Animal Models

The effects of varying dosages of this compound in animal models have not been reported in the literature. Quinoline derivatives have been studied in animal models, and their effects can vary with dosage .

Metabolic Pathways

The metabolic pathways involving this compound are not well-understood. Quinoline derivatives are known to interact with various enzymes and cofactors, and can influence metabolic flux and metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are not well-documented. Quinoline derivatives are known to interact with various transporters and binding proteins .

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are currently unknown. Quinoline derivatives can be directed to specific compartments or organelles based on their structure and functional groups .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Quinolin-3-yl)ethan-1-ol can be synthesized through several methods. One common approach involves the reduction of 1-(quinolin-3-yl)ethanone using a reducing agent such as sodium borohydride (NaBH4) in an alcohol solvent like ethanol. The reaction typically proceeds under mild conditions and yields the desired alcohol .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of reducing agents and solvents may vary based on cost, availability, and environmental considerations. Optimization of reaction conditions, such as temperature and reaction time, is crucial to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions: 1-(Quinolin-3-yl)ethan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific structural features, which allow it to participate in a variety of chemical reactions and exhibit diverse biological activities. Its hydroxyl group provides a site for further functionalization, making it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

1-quinolin-3-ylethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO/c1-8(13)10-6-9-4-2-3-5-11(9)12-7-10/h2-8,13H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKBHMOHCXMUCPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC2=CC=CC=C2N=C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001306495
Record name 3-Quinolinemethanol, α-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001306495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67752-30-1
Record name 3-Quinolinemethanol, α-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=67752-30-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Quinolinemethanol, α-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001306495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(quinolin-3-yl)ethan-1-ol
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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